Tirofiban-butyl-d9, Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tirofiban-butyl-d9, Hydrochloride is a labeled version of Tirofiban, a specific nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) antagonist. It is used primarily in proteomics research and has applications in the treatment of unstable angina. The compound has a molecular formula of C22H28D9ClN2O5S and a molecular weight of 486.11 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban-butyl-d9, Hydrochloride involves several steps:
Reaction of 4-(2-oxoethyl) piperidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl methylene triphenylphosphine: to obtain an intermediate compound.
Pd/C catalytic hydrogenation: of the intermediate compound to obtain another intermediate.
Reduction by lithium aluminum hydride: to obtain a further intermediate.
Reaction with 4-methylbenzenesulfonyl chloride: to obtain another intermediate.
Substitution reaction under alkaline conditions: to obtain the final intermediate.
Removal of the protective group under the action of hydrochloric acid: to obtain Tirofiban hydrochloride.
Industrial Production Methods
The industrial production of Tirofiban hydrochloride involves a similar synthetic route but is optimized for large-scale production. The process includes steps such as acylation, esterification, hydrogenation, and sulfonylation, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tirofiban-butyl-d9, Hydrochloride undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
Tirofiban-butyl-d9, Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Used in studies involving platelet aggregation and thrombus formation.
Medicine: Investigated for its potential in treating acute coronary syndrome and ischemic stroke.
Industry: Used in the development of new antithrombotic agents
Wirkmechanismus
Tirofiban-butyl-d9, Hydrochloride exerts its effects by acting as a reversible antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor. This receptor is the major platelet surface receptor involved in platelet aggregation. By inhibiting fibrinogen binding to this receptor, the compound prevents platelet aggregation and thrombus formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eptifibatide: Another GP IIb/IIIa receptor antagonist used in the treatment of acute coronary syndrome.
Abciximab: A monoclonal antibody that inhibits platelet aggregation by blocking the GP IIb/IIIa receptor.
Uniqueness
Tirofiban-butyl-d9, Hydrochloride is unique due to its labeled nature, which makes it particularly useful in proteomics research. Its reversible inhibition of the GP IIb/IIIa receptor also provides a distinct advantage in terms of safety and efficacy compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKFFYOMPGOQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.